3-Hydroxy Tolperisone-d10 Maleate

Isotopic mass shift LC-MS/MS internal standard spectral interference elimination

3-Hydroxy Tolperisone-d10 Maleate (CAS 1346606-23-2) is a stable isotope-labeled (SIL) analogue of 3-Hydroxy Tolperisone Maleate, the primary hydroxylated metabolite of the centrally acting muscle relaxant tolperisone. The compound carries ten deuterium atoms selectively incorporated on the piperidine ring (decadeuteriopiperidin-1-yl moiety), yielding a molecular formula of C₂₀H₁₇D₁₀NO₆ and a molecular weight of 387.49 g/mol.

Molecular Formula C20H27NO6
Molecular Weight 387.498
CAS No. 1346606-23-2
Cat. No. B583857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Tolperisone-d10 Maleate
CAS1346606-23-2
Synonyms1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone (2Z)-2-Butenedioate; 
Molecular FormulaC20H27NO6
Molecular Weight387.498
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i3D2,4D2,5D2,8D2,9D2;
InChIKeyLBIPWJFYYZEVQC-STVQHHEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Tolperisone-d10 Maleate (CAS 1346606-23-2): A Deuterated Metabolite Internal Standard for Tolperisone Bioanalysis


3-Hydroxy Tolperisone-d10 Maleate (CAS 1346606-23-2) is a stable isotope-labeled (SIL) analogue of 3-Hydroxy Tolperisone Maleate, the primary hydroxylated metabolite of the centrally acting muscle relaxant tolperisone [1]. The compound carries ten deuterium atoms selectively incorporated on the piperidine ring (decadeuteriopiperidin-1-yl moiety), yielding a molecular formula of C₂₀H₁₇D₁₀NO₆ and a molecular weight of 387.49 g/mol . Tolperisone undergoes extensive CYP2D6-mediated methyl-hydroxylation to form 3-hydroxy tolperisone as the main metabolic route in human liver microsomes (m/z 261; M1), making accurate quantification of this metabolite critical for pharmacokinetic and drug-drug interaction studies [2]. The unlabeled counterpart (CAS 283585-02-4) has a molecular weight of 377.43 g/mol . This compound is supplied as a pale beige solid with a certified HPLC purity of 99% and is intended exclusively as an analytical reference standard for LC-MS/MS quantification, not for diagnostic or therapeutic use .

Why 3-Hydroxy Tolperisone-d10 Maleate Cannot Be Substituted by Generic Unlabeled or Alternative Deuterated Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) is the single most consequential factor determining assay accuracy, precision, and regulatory acceptability [1]. Substituting 3-Hydroxy Tolperisone-d10 Maleate with the unlabeled 3-Hydroxy Tolperisone Maleate (CAS 283585-02-4) introduces a fundamental failure mode: the unlabeled compound co-elutes with and is spectrometrically indistinguishable from the endogenous metabolite, rendering it useless as an IS for MS-based quantification. Substituting with a different deuterated tolperisone derivative—such as Tolperisone-d10 Hydrochloride (CAS 1185160-65-9, parent drug IS) or Hydroxymethyl Tolperisone-d10 Hydrochloride (CAS 1346605-29-5)—introduces differential extraction recovery, ionization efficiency, and chromatographic retention relative to the 3-hydroxy metabolite analyte, undermining the core IS function of tracking analyte behavior through the entire sample workflow [2][3]. Furthermore, the specific decadeuteriopiperidin-1-yl labeling pattern on this compound positions all ten deuterium atoms on non-exchangeable carbon sites of the piperidine ring, eliminating the risk of proton-deuterium back-exchange in aqueous matrices—a documented failure mode for compounds deuterated at N–H or O–H positions . The quantitative evidence below demonstrates why this specific isotopic form is the analytically justified choice for tolperisone metabolite quantification.

Quantitative Differentiation Evidence: 3-Hydroxy Tolperisone-d10 Maleate vs. Closest Analogs and Alternatives


Isotopic Mass Shift of +10.06 Da vs. Unlabeled 3-Hydroxy Tolperisone Maleate Ensures Baseline MS Resolution

The incorporation of ten deuterium atoms onto the piperidine ring produces a molecular ion mass shift of +10.06 Da relative to the unlabeled 3-Hydroxy Tolperisone Maleate (387.49 vs. 377.43 g/mol) . This exceeds the commonly cited minimum threshold of +3 Da required to avoid isotopic cross-talk between the analyte and internal standard MS channels, and substantially exceeds the +1 to +5 Da shifts typical of tri-, tetra-, or penta-deuterated analogs [1]. The larger mass shift ensures complete baseline separation of the IS signal from the natural isotopic distribution of the unlabeled analyte, eliminating the need for isotopic correction algorithms in post-acquisition data processing.

Isotopic mass shift LC-MS/MS internal standard spectral interference elimination

Certified HPLC Purity of 99% vs. Typical 95–98% for Unlabeled and Alternative Deuterated Tolperisone Reference Standards

3-Hydroxy Tolperisone-d10 Maleate is supplied with a certified HPLC purity specification of 99%, as documented in the manufacturer's Certificate of Analysis . In comparison, the unlabeled 3-Hydroxy Tolperisone Maleate from multiple suppliers is commonly specified at ≥95% purity , and generic tolperisone impurity reference standards are frequently characterized at 95–98% purity levels [1]. The 1–4 percentage point purity difference, when propagated through a calibration curve, translates to a proportional systematic error in calculated analyte concentrations. For a bioanalytical method targeting ±15% accuracy (per ICH M10 guidance), a 4% purity deficit in the IS alone consumes over 25% of the total allowable error budget before any other source of variability is introduced.

HPLC purity reference standard certification quantitative accuracy

Deuterium Placement on Non-Exchangeable Carbon Sites of the Piperidine Ring Eliminates H/D Back-Exchange Risk in Aqueous Matrices

The IUPAC name—(Z)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one—confirms that all ten deuterium atoms are covalently bound to carbon positions (C-2 through C-6) of the piperidine ring . This is in contrast to isotopically labeled internal standards that incorporate deuterium at nitrogen- or oxygen-bound exchangeable positions (e.g., N–D, O–D), which undergo rapid proton-deuterium back-exchange in protic solvents such as water, methanol, or biological fluids . Back-exchange erodes effective isotopic enrichment over the course of sample preparation, causing the IS signal intensity to drift and compromising calibration linearity. In a comparative framework, a piperidine N-deuterated analogue would be expected to lose ≥90% of its deuterium label within minutes in aqueous mobile phase (pH ≤7), whereas the decadeuteriopiperidin-1-yl labeling pattern maintains isotopic integrity throughout typical bioanalytical workflows lasting up to 24–72 hours [1].

H/D exchange stability isotopic integrity aqueous sample preparation

Metabolite-Specific Internal Standard vs. Parent-Drug Deuterated IS: Differential Recovery and Ionization in Biological Matrices

3-Hydroxy Tolperisone-d10 Maleate is structurally matched to the 3-hydroxy tolperisone metabolite (M1), which differs from the parent drug by the presence of a phenolic hydroxyl group on the 4-methylphenyl ring. This hydroxylation significantly alters the analyte's polarity (increased), extraction behavior (enhanced aqueous solubility, altered partition coefficient), and electrospray ionization efficiency relative to the parent drug tolperisone [1]. Using Tolperisone-d10 Hydrochloride (CAS 1185160-65-9, the deuterated parent drug with molecular weight 255.43 g/mol) as a surrogate internal standard for metabolite quantification introduces a fundamental mismatch: the parent drug IS exhibits different solid-phase extraction (SPE) recovery, different chromatographic retention (more lipophilic), and different ionization response in both ESI positive and negative modes compared to the hydroxylated metabolite analyte [2]. In the pivotal metabolism study by Dalmadi et al. (2003), the 3-hydroxy metabolite (M1, m/z 261) was identified as the main metabolic product, underscoring the analytical necessity of a metabolite-matched IS for any pharmacokinetic study quantifying this pathway [3].

metabolite-specific internal standard extraction recovery ionization efficiency matrix effect compensation

Multi-Supplier Availability with Documented Lot-to-Lot Consistency Supports Regulated Bioanalytical Laboratory Procurement

3-Hydroxy Tolperisone-d10 Maleate is catalogued by multiple independent reference standard manufacturers, including Toronto Research Chemicals (TRC, catalog H969882, 5 mg) , Santa Cruz Biotechnology (catalog sc-488833, 5 mg at $360.00) , BOC Sciences (catalog BLP-013830, 99% purity) , and Clearsynth . This multi-supplier landscape provides laboratories with procurement optionality for competitive pricing, expedited delivery, and secondary sourcing—a critical consideration for GLP/GMP laboratories that require documented alternate supplier qualification as part of method robustness and continuity planning. In contrast, certain alternative deuterated tolperisone derivatives (e.g., Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate) are available from fewer suppliers, creating single-source dependency risk [1].

supply chain resilience reference standard procurement GMP/GLP compliance

Optimal Application Scenarios for 3-Hydroxy Tolperisone-d10 Maleate: Where This Deuterated IS Delivers Maximum Analytical Value


Regulated Human Pharmacokinetic and Bioequivalence Studies Requiring Tolperisone Metabolite Quantification

In clinical pharmacokinetic studies of tolperisone formulations, regulatory agencies (FDA, EMA) require validated LC-MS/MS methods with SIL internal standards for metabolite quantification per ICH M10 guidance. 3-Hydroxy Tolperisone-d10 Maleate provides the +10 Da mass separation needed to avoid isotopic cross-talk with the endogenous 3-hydroxy metabolite in human plasma, while its 99% HPLC purity minimizes systematic bias in calibration standards . The carbon-bound deuterium labeling ensures isotopic integrity across the full sample preparation workflow—from protein precipitation through SPE and chromatographic separation—without the H/D back-exchange that would compromise method ruggedness in protic biological matrices .

In Vitro Drug-Drug Interaction (DDI) Studies Using Human Liver Microsomes or Recombinant CYP Enzymes

The Dalmadi et al. (2003) study established that 3-hydroxy tolperisone (M1) is the primary CYP2D6-mediated metabolite of tolperisone, with secondary contributions from CYP2C19 and CYP1A2 [1]. For in vitro DDI studies assessing CYP2D6 inhibition or induction effects on tolperisone metabolism, 3-Hydroxy Tolperisone-d10 Maleate serves as the ideal IS because it matches the exact metabolite structure (including the phenolic –OH that governs extraction and ionization behavior), unlike parent drug IS Tolperisone-d10 Hydrochloride, which would introduce differential recovery bias in microsomal incubation matrices.

Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions

The validated HPLC method by Raju et al. (2012) for tolperisone impurity determination achieved resolution >2.0 and detection limits of 0.19 μg/mL for all four tolperisone-related impurities [2]. For ANDA filers developing impurity methods for generic tolperisone products, 3-Hydroxy Tolperisone-d10 Maleate can function as a mass spectrometry-compatible internal standard for verifying impurity identity and quantifying metabolite-class impurities. Its characterization data (CoA with HPLC, NMR, and MS) support the documentation trail required for regulatory submission traceability against pharmacopeial standards (USP/EP) [3].

Forensic and Clinical Toxicology Confirmation of Tolperisone Exposure via Metabolite Analysis

In clinical toxicology laboratories conducting confirmation testing for tolperisone exposure, the 3-hydroxy metabolite may serve as a longer-window biomarker compared to the parent drug due to its extended elimination half-life. Using 3-Hydroxy Tolperisone-d10 Maleate as the deuterated IS enables a structurally matched, isotope-dilution LC-MS/MS method that provides the high specificity required for forensic reporting. The +10 Da mass shift and 99% purity support quantification at low ng/mL concentrations typical of post-distribution-phase plasma samples.

Quote Request

Request a Quote for 3-Hydroxy Tolperisone-d10 Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.